molecular formula C13H28N2 B13277442 N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine

Cat. No.: B13277442
M. Wt: 212.37 g/mol
InChI Key: SBSPATXLLSMWKH-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine: is an organic compound belonging to the class of piperidines. Piperidines are a group of heterocyclic amines with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and four methyl groups attached to the piperidine ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethyl-4-piperidone.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides or similar reagents.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.

    Continuous Flow Processing: Utilizes continuous reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine: can be compared with other piperidine derivatives, such as:

Uniqueness

The presence of the butan-2-yl group in this compound imparts unique steric and electronic properties, making it distinct from other piperidine derivatives

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-butan-2-yl-2,2,6,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-7-10(2)14-11-8-12(3,4)15-13(5,6)9-11/h10-11,14-15H,7-9H2,1-6H3

InChI Key

SBSPATXLLSMWKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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